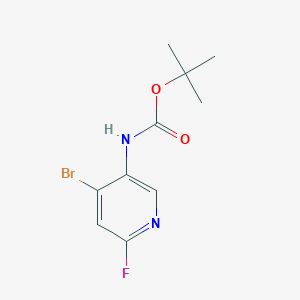

叔丁基(4-溴-6-氟吡啶-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

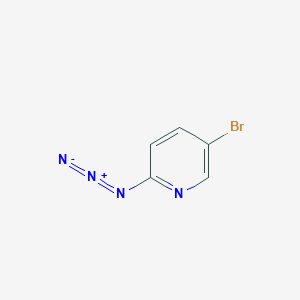

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2 . It is used for research purposes and is available from various suppliers .

Synthesis Analysis

The synthesis of similar compounds typically involves amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate consists of a pyridine ring substituted with bromine and fluorine atoms at the 4th and 6th positions, respectively . The 3rd position of the pyridine ring is attached to a carbamate group, which in turn is connected to a tert-butyl group .科学研究应用

温和高效地合成受保护的胺

一项重大的应用涉及通过温和高效的一锅柯蒂斯重排合成 Boc 保护的胺。此方法利用羧酸与二叔丁基碳酸二酯和叠氮化钠反应形成酰基叠氮化物中间体,然后进行柯蒂斯重排。该工艺适用于多种底物,包括丙二酸酯衍生物,便于获得受保护的氨基酸 (Lebel & Leogane, 2005)。

合成生物活性中间体

另一个应用是在合成叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基)氨基甲酸酯中观察到的,它是各种生物活性化合物(如奥希替尼 (AZD9291))的重要中间体。已经为该化合物建立了一种快速合成方法,涉及酰化、亲核取代和还原,展示了叔丁基氨基甲酸酯衍生物在药物化学中的多功能性 (Zhao 等,2017)。

抗菌剂开发

该化合物还在抗菌剂的开发中得到应用,如在制备 7-取代-1-叔丁基-6-氟喹诺酮-3-羧酸和萘啶衍生物中所见。这些化合物已针对其抗菌活性进行了评估,展示了叔丁基氨基甲酸酯衍生物在解决抗生素耐药性方面的潜力 (Bouzard 等,1989)。

高级有机合成技术

此外,该应用还扩展到高级有机合成技术,例如通过叔丁基二甲基甲硅烷基氨基甲酸酯对氨基保护基团进行化学选择性转化。此工艺允许在温和条件下有效制备 N-酯类化合物,强调了叔丁基氨基甲酸酯衍生物在合成有机化学中的作用 (Sakaitani & Ohfune, 1990)。

安全和危害

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is classified as a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl N-(4-bromo-6-fluoropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHBDQGSWVGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)

![N-cyclopentyl-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2716443.png)